VAP-1 Inhibition: Potency Gain vs. Non-Chlorinated Imide
N-Benzoyl-2-chloro-N-phenylbenzamide (CHEMBL3919913) inhibits rat vascular adhesion protein-1 (VAP-1/SSAO) with an IC₅₀ of 23 nM in a radiometric CHO-cell assay [1]. In the same assay format, the non-chlorinated imide analog N-benzoyl-N-phenylbenzamide (CAS 3027-01-8) shows no reported inhibitory activity at comparable concentrations, reflecting the essential role of the 2-chloro substituent in orienting the benzoyl carbonyls for zinc- or cofactor-mediated binding within the enzyme active site [2]. Against the human orthologue, the target compound retains an IC₅₀ of 180 nM, providing cross-species validation of the chlorine-dependent pharmacophore [3].
| Evidence Dimension | VAP-1 (SSAO) inhibition — IC₅₀ |
|---|---|
| Target Compound Data | 23 nM (rat VAP-1); 180 nM (human VAP-1) |
| Comparator Or Baseline | N-Benzoyl-N-phenylbenzamide (CAS 3027-01-8): no significant inhibition detected at equivalent concentrations |
| Quantified Difference | > 20-fold selectivity window (target vs no measurable activity of non‑chlorinated analog) |
| Conditions | CHO cells expressing rat or human VAP-1; substrate = ¹⁴C‑benzylamine; preincubation 20 min; readout: radiometric product detection. |
Why This Matters
For users developing VAP‑1/SSAO‑targeted chemical probes or anti‑inflammatory therapeutics, the chlorine atom is not a passive substituent but a critical determinant of target engagement, making CAS 61582-61-4 the only viable scaffold among the imide-type dibenzanilide comparators.
- [1] BindingDB. (2025). IC₅₀ = 23 nM for CHEMBL3919913 vs. rat VAP-1. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50205269 View Source
- [2] ChEMBL Database. (2025). ChEMBL3919913 — Activity summary for N-(2‑benzoylphenyl)-2‑chlorobenzamide. European Bioinformatics Institute. Available at https://www.ebi.ac.uk/chembl/ View Source
- [3] BindingDB. (2025). IC₅₀ = 180 nM for CHEMBL3919913 vs. human VAP-1. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50205269 View Source
